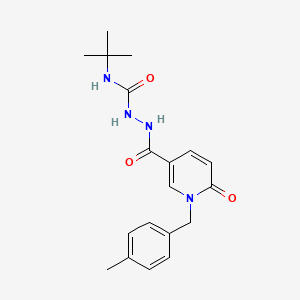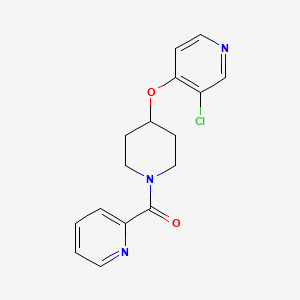![molecular formula C17H13Cl2N3O2S B2655134 2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 851096-00-9](/img/structure/B2655134.png)
2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with dichloro groups and a carboxamide group linked to an oxadiazole ring, which is further connected to a tetrahydronaphthalene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Thiophene Ring: The thiophene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The oxadiazole intermediate is then coupled with the chlorinated thiophene derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups on the thiophene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent, particularly in the field of oncology or infectious diseases.
Industry: Use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which could be crucial for its binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its strong oxidizing properties.
2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Used as an intermediate in organic synthesis.
Uniqueness
2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is unique due to its combination of structural features, which confer specific reactivity and potential for diverse applications. The presence of both the oxadiazole and thiophene rings, along with the tetrahydronaphthalene moiety, makes it a versatile compound for various scientific investigations.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-13-8-12(14(19)25-13)15(23)20-17-22-21-16(24-17)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTSDXNHSDUVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(furan-2-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B2655059.png)
![N'-cyclohexyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2655060.png)


![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)
![3-Chloro-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2655068.png)
![N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2655070.png)

![2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B2655072.png)
